

A Comprehensive Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-3-(trifluoromethyl)pyrazine
Cat. No.:	B1278106

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **2-Chloro-3-(trifluoromethyl)pyrazine**, a key building block in modern medicinal chemistry and materials science. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis, and applications, presented in a clear and accessible format for professionals in the field.

Core Chemical Identity

2-Chloro-3-(trifluoromethyl)pyrazine is a halogenated and trifluoromethylated heterocyclic compound. Its unique electronic properties, stemming from the electron-withdrawing nature of the chlorine atom and the trifluoromethyl group on the pyrazine ring, make it a valuable intermediate in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Properties

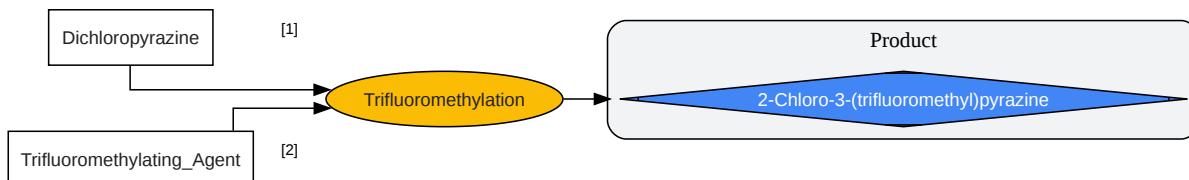
Identifier	Value
CAS Number	191340-90-6[1][2]
Molecular Formula	C ₅ H ₂ ClF ₃ N ₂ [1][2][3]
Molecular Weight	182.53 g/mol [1][2]
SMILES	C1C(F)(F)F=CN=C1C(F)(F)F
InChI	InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H[3]
InChIKey	FXNHOYJCHUHVNX-UHFFFAOYSA-N[3]
Purity	Typically ≥97%

Physicochemical Data

A summary of the key physicochemical properties of **2-Chloro-3-(trifluoromethyl)pyrazine** is provided below, offering a snapshot of its characteristics relevant to experimental design and application.

Table 2: Physicochemical Properties

Property	Value
Predicted XlogP	1.7[3]
Predicted Collision Cross Section ([M+H] ⁺)	126.9 Å ² [3]
Predicted Collision Cross Section ([M+Na] ⁺)	138.3 Å ² [3]
Predicted Collision Cross Section ([M-H] ⁻)	124.4 Å ² [3]


Synthesis and Reactions

The synthesis of trifluoromethylated pyrazines often involves multi-step processes. While specific, detailed experimental protocols for the direct synthesis of **2-Chloro-3-(trifluoromethyl)pyrazine** are not readily available in the public domain, a general understanding can be derived from related syntheses of trifluoromethylated heterocycles. One

common approach involves the cyclocondensation of a trifluoromethyl-containing building block.

A plausible synthetic pathway could involve the reaction of a suitable dichloropyrazine precursor with a trifluoromethylating agent. Alternatively, the construction of the pyrazine ring from a trifluoromethylated acyclic precursor is another viable strategy.

The reactivity of **2-Chloro-3-(trifluoromethyl)pyrazine** is characterized by the electrophilic nature of the pyrazine ring, enhanced by the two electron-withdrawing substituents. The chlorine atom is susceptible to nucleophilic aromatic substitution, making it a versatile handle for introducing various functional groups.

[Click to download full resolution via product page](#)

Caption: A generalized synthetic approach to **2-Chloro-3-(trifluoromethyl)pyrazine**.

Applications in Research and Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6]

Drug Discovery:

2-Chloro-3-(trifluoromethyl)pyrazine serves as a crucial building block in the synthesis of novel pharmaceutical candidates. Its reactive chlorine atom allows for the facile introduction of various amine, alcohol, and other nucleophilic fragments, enabling the exploration of a wide chemical space in the search for new therapeutic agents. For instance, related

trifluoromethylpyrazine carboxamides have been investigated as potent fungicides.^[7] The development of the fungicide Pyraziflumid, which contains a 3-(trifluoromethyl)pyrazine-2-carboxamide core, highlights the importance of this structural motif.^{[7][8]}

Agrochemicals:

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the development of modern agrochemicals. Trifluoromethylated pyridines and pyrazines are key components in a range of herbicides and

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labsolu.ca [labsolu.ca]
- 2. 1stsci.com [1stsci.com]
- 3. PubChemLite - 2-chloro-3-(trifluoromethyl)pyrazine (C5H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. nbino.com [nbino.com]
- 7. Development of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Chloro-3-(trifluoromethyl)pyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278106#2-chloro-3-trifluoromethyl-pyrazine-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com